2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

salt selection aqueous solubility hygroscopicity

2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide (CAS 101670-56-8) is a heterobicyclic hydrobromide salt (C₁₂H₁₅BrN₂O; MW 283.16 g·mol⁻¹) comprising a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold N-substituted with a 2-oxazolinyl moiety. The compound is commercially available as a research chemical with a specified purity of 95% and a reported boiling point of 324.2 °C at 760 mmHg.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
CAS No. 101670-56-8
Cat. No. B13738735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
CAS101670-56-8
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESC1C[NH+](CC2=CC=CC=C21)C3=NCCO3.[Br-]
InChIInChI=1S/C12H14N2O.BrH/c1-2-4-11-9-14(7-5-10(11)3-1)12-13-6-8-15-12;/h1-4H,5-9H2;1H
InChIKeyQOXKLTLEEPHTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline Hydrobromide (CAS 101670-56-8): Procurement-Relevant Identity and Purity Profile


2-(2-Oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide (CAS 101670-56-8) is a heterobicyclic hydrobromide salt (C₁₂H₁₅BrN₂O; MW 283.16 g·mol⁻¹) comprising a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold N-substituted with a 2-oxazolinyl moiety . The compound is commercially available as a research chemical with a specified purity of 95% and a reported boiling point of 324.2 °C at 760 mmHg . The N-quaternary ammonium–bromide ion pair distinguishes it from its free-base analog, directly affecting its physicochemical handling, storage, and solution-phase reactivity profiles . This evidence guide focuses exclusively on quantifiable, comparator-anchored differentiation criteria relevant to scientific procurement decisions, acknowledging where high-strength differential evidence is absent and resisting extrapolation from limited data.

Why 2-(2-Oxazolin-2-yl)-THIQ Hydrobromide Cannot Be Treated as a Commodity THIQ: Structural, Counterion, and Physicochemical Barriers to Generic Interchange


The 2-(2-oxazolin-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrobromide scaffold presents three interdependent features that preclude simple substitution with generic THIQ analogs: (i) the N-quaternary ammonium center, which permanently bears a formal positive charge and fundamentally alters the electron distribution at the ring nitrogen compared with neutral, tertiary-amine THIQ derivatives ; (ii) the bromide counterion, which controls crystallinity, hygroscopicity, and aqueous solubility in ways that the free base or alternative salts (e.g., chloride, tosylate) cannot replicate without reinvestment in formulation development ; and (iii) the 2-oxazoline substituent, which serves simultaneously as a masked β-hydroxyethylamine synthon and a potential metal-coordinating ligand, enabling synthetic entry points that are inaccessible to the unsubstituted THIQ parent scaffold (CAS 91-21-4) [1]. These properties are not transferable across the THIQ chemical space without altering target engagement, reactivity, or handling characteristics; procurement decisions must therefore be anchored to the specific CAS registry number 101670-56-8 rather than to the THIQ class descriptor.

Quantitative Differentiation Evidence for 2-(2-Oxazolin-2-yl)-THIQ Hydrobromide (CAS 101670-56-8) Versus Closest Analogs


Hydrobromide Salt vs Free Base: Counterion-Controlled Aqueous Solubility and Hygroscopicity Differentiation

The target compound is supplied exclusively as the hydrobromide salt (C₁₂H₁₄N₂O·HBr), with a molecular weight of 283.16 g·mol⁻¹ and a bromide ion constituting approximately 28.2% of the total mass . In contrast, the free-base form (C₁₂H₁₄N₂O; MW 202.25 g·mol⁻¹, calculated) lacks the bromide counterion. The presence of the bromide anion is expected to increase aqueous solubility relative to the free base by a factor of 3- to 10-fold, based on general class-level trends for quaternary ammonium bromide salts versus neutral tertiary amines of comparable lipophilicity [1]. Quantitative experimental aqueous solubility data for this specific compound are not publicly available; the solubility differential is therefore inferred from established physicochemical principles applicable to ammonium bromide salts [1].

salt selection aqueous solubility hygroscopicity compound management

Saturated THIQ Backbone vs Aromatic Isoquinoline-Oxazoline: Differentiation in Metal-Coordination Geometry for Catalytic Applications

The target compound features a fully saturated 1,2,3,4-tetrahydroisoquinoline ring (C(1)–C(4) sp³-hybridized) N-substituted with a 2-oxazoline . A closely related ligand class, multifunctional isoquinoline-oxazolines (MIQOXs), incorporates an aromatic isoquinoline core (C(1)=N, fully conjugated) and has been demonstrated to achieve up to 99% enantiomeric excess (ee) in Pd-catalyzed enantioselective addition of arylboronic acids to nitrostyrenes [1]. In the MIQOX system, the aromatic C(1)=N nitrogen participates directly in metal-chelate formation, a coordination mode that is geometrically and electronically unavailable in the saturated THIQ scaffold of the target compound [1]. Conversely, the saturated THIQ N-quaternary ammonium center of the target compound creates a distinct electrostatic environment that may be exploited for phase-transfer catalysis applications where permanent positive charge is a design requirement .

chiral ligand design enantioselective catalysis N,O-ligand palladium catalysis

Purity Specification (95%) as a Minimum Procurement Threshold: Differentiation from Uncharacterized Analogs Lacking Supply-Chain Traceability

The commercially listed purity for CAS 101670-56-8 is 95% as supplied by BOC Sciences . This specification provides a minimum benchmark for procurement quality control. In contrast, the free base analog (C₁₂H₁₄N₂O, CAS not assigned), the unsubstituted parent scaffold 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4), and the aromatic isoquinoline-oxazoline counterparts (MIQOX class) are typically supplied with variable purity grades (commonly 95–98% range) depending on the vendor and synthetic route, with no unified quality standard across suppliers . The explicit 95% purity specification for CAS 101670-56-8 allows direct lot-to-lot comparability when procuring from a single validated source, reducing the risk of introducing uncharacterized impurities that could confound structure–activity relationship (SAR) interpretation or catalytic screening outcomes.

purity specification quality control supply chain traceability research chemical procurement

Recommended Procurement and Application Scenarios for 2-(2-Oxazolin-2-yl)-THIQ Hydrobromide Based on Established Differentiation Evidence


Synthetic Intermediate for N-(β-Hydroxyethyl)-THIQ Derivatives via Oxazoline Hydrolysis

The 2-oxazoline moiety serves as a masked β-hydroxyethylamine equivalent. Under acidic hydrolytic conditions (e.g., 6 N HCl, reflux), the oxazoline ring undergoes nucleophilic ring-opening to generate the corresponding N-(β-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline derivative, a key intermediate in alkaloid total synthesis [1]. Procurement of the hydrobromide salt (CAS 101670-56-8) provides a pre-activated substrate already bearing the requisite N-quaternary ammonium character, which accelerates acid-mediated hydrolysis kinetics compared to the neutral free-base form (class-level inference) [1].

Physicochemical Reference Standard for Quaternary Ammonium THIQ Salt Formulation Studies

Owing to its defined hydrobromide salt stoichiometry (1:1, C₁₂H₁₅BrN₂O) and specified 95% purity, CAS 101670-56-8 can serve as a physicochemical reference compound for solubility, stability, and hygroscopicity screening of quaternary ammonium THIQ derivatives . The bromide counterion (~28.2% w/w of the total molecular mass) provides a measurable gravimetric handle for stoichiometry verification via ion chromatography or argentometric titration, enabling quantitative salt-content validation in formulation development workflows .

Scaffold-Hopping Starting Point for Electrostatic-Dependent Biological Target Engagement

The permanently cationic N-quaternary ammonium center of the target compound differentiates it from neutral THIQ-based ligands and may confer enhanced electrostatic interactions with anionic binding pockets (e.g., aspartate/glutamate-rich receptor sites or nucleic acid phosphate backbones) . When procuring for medicinal chemistry scaffold-hopping campaigns, CAS 101670-56-8 should be prioritized over the free-base form or N-alkyl THIQ analogs where ionic interactions are hypothesized to drive target affinity, although no direct target engagement data are currently available to quantify this advantage .

Chiral Pool Starting Material for Diastereoselective Oxazolidine/Isoquinoline Synthesis

The 2-oxazolin-2-yl substituent can be elaborated via nucleophilic addition to the imino-ether carbon, enabling diastereoselective alkylation when chiral amines are employed [1]. This reactivity profile is absent in the unsubstituted THIQ parent (CAS 91-21-4) and in the aromatic isoquinoline-oxazoline MIQOX class, where the C(1)=N aromatic nitrogen alters the electrophilicity of the oxazoline ring [1][2]. Procurement of CAS 101670-56-8 is therefore recommended for laboratories pursuing oxazoline-directed diastereoselective functionalization strategies.

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